3-Bromo-5-fluoro-2-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFN |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 |
InChI Key |
IZKFFHQCXXOLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparation Strategies for 3 Bromo 5 Fluoro 2 Methylbenzonitrile
Retrosynthetic Approaches for Aryl Halide and Nitrile Functionalization
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-Bromo-5-fluoro-2-methylbenzonitrile, two primary retrosynthetic disconnections are considered: those that begin with a pre-functionalized halogenated aromatic ring and those that involve the late-stage introduction of the nitrile group.
Strategies Involving Pre-existing Halogenated Aromatic Precursors
A common and effective strategy for the synthesis of this compound involves starting with an aromatic precursor that already contains the desired halogen atoms at the correct positions. This approach leverages the availability of various halogenated aromatic compounds and focuses on the introduction and manipulation of other functional groups.
One plausible route begins with a precursor such as 3-bromo-5-fluorotoluene. The challenge then becomes the selective introduction of the nitrile group at the C2 position. This can be achieved through a multi-step sequence, potentially involving formylation or carboxylation followed by conversion to the nitrile.
A more direct approach would be the conversion of a precursor like 5-bromo-3-fluoro-2-methylaniline (B1271938) to the target benzonitrile (B105546). This transformation can be efficiently carried out via the Sandmeyer reaction. The aniline (B41778) is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide, to install the nitrile group. This method is widely used for the synthesis of aryl nitriles from anilines due to its reliability and broad functional group tolerance.
A similar strategy has been demonstrated in the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate. In this synthesis, methyl 2-methyl-3-amino-5-bromobenzoate is converted to the corresponding fluoro derivative via a diazotization reaction followed by treatment with hexafluorophosphoric acid, a variation of the Balz-Schiemann reaction. organic-chemistry.org This highlights the utility of diazonium salt chemistry in the synthesis of highly substituted aromatic rings.
Routes Employing Nitrile Group Installation on Substituted Arenes
An alternative retrosynthetic strategy involves the installation of the nitrile group onto an aromatic ring that already possesses the other desired substituents. This approach is particularly useful when the nitrile group can be introduced through a robust and high-yielding reaction.
The Sandmeyer reaction, as mentioned previously, is a premier method for converting an aryl amine to an aryl nitrile. utexas.educhemicalbook.com Therefore, a viable precursor for this route would be 5-bromo-3-fluoro-2-methylaniline. The synthesis of this aniline derivative would be a key initial step.
Another method for introducing a nitrile group is through the dehydration of an amide. For instance, a precursor such as 3-bromo-5-fluoro-2-methylbenzamide could be dehydrated using a variety of reagents, such as thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride, to yield the desired benzonitrile. This approach is contingent on the successful synthesis of the corresponding benzamide.
Furthermore, the direct conversion of a carboxylic acid to a nitrile is also possible, often proceeding through an amide intermediate. For example, 2-methyl-3-bromo-5-fluorobenzoic acid could be converted to its methyl ester, which can then be subjected to amidation and subsequent dehydration. chemicalbook.com
Direct Functionalization Pathways for Aromatic Rings
Direct functionalization of C-H bonds on an aromatic ring is an increasingly important area of synthetic chemistry, offering more atom-economical and step-efficient routes to complex molecules. This section explores the direct introduction of the bromo, fluoro, and methyl groups onto a suitably substituted benzene (B151609) ring.
Regioselective Bromination Techniques
The regioselective introduction of a bromine atom onto an aromatic ring is a well-established transformation. The directing effects of the existing substituents on the ring play a crucial role in determining the position of bromination. For a precursor such as 3-fluoro-2-methylbenzonitrile, the fluorine atom is a weak ortho-, para-director, while the methyl group is a stronger ortho-, para-director, and the nitrile group is a meta-director. The interplay of these directing effects would need to be carefully considered.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Reagents such as N-bromosuccinimide (NBS) are often used for regioselective brominations. researchgate.net For instance, the synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate has been achieved by treating methyl 5-fluoro-2-methylbenzoate (B14791519) with NBS in the presence of concentrated sulfuric acid. This demonstrates the feasibility of selective bromination in a highly substituted system. chemicalbook.com
Another approach involves lithiation followed by bromination. A directed ortho-metalation strategy could be employed, where a directing group on the aromatic ring guides a strong base, such as n-butyllithium, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, like Br2 or 1,2-dibromoethane, to install the bromine atom with high regioselectivity. psu.edu
Directed Fluorination Methods on Substituted Benzonitriles
The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. However, several methods have been developed for controlled and regioselective fluorination.
The Balz-Schiemann reaction is a classical method for introducing fluorine, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. A more modern approach involves the use of nucleophilic fluorinating agents, such as potassium fluoride, in the presence of a transition metal catalyst to displace a leaving group on the aromatic ring.
Methylation Strategies for Benzene Ring Functionalization
The introduction of a methyl group onto an aromatic ring can be achieved through various methods. The Friedel-Crafts alkylation is a classic approach, but it can suffer from issues of polysubstitution and rearrangement.
More modern and controlled methods often rely on transition metal-catalyzed cross-coupling reactions. For example, a precursor such as 3,5-dibromo-fluorobenzonitrile could potentially undergo a selective cross-coupling reaction with an organomethyl reagent, such as methylboronic acid or trimethylaluminum, in the presence of a suitable palladium or nickel catalyst.
Directed C-H methylation offers a more direct route. Similar to directed fluorination, a directing group on the aromatic ring can be used to achieve regioselective methylation of an ortho C-H bond. For instance, the nitrile group itself or a suitably placed amide or other directing group could facilitate the introduction of a methyl group at the C2 position of a 3-bromo-5-fluorobenzonitrile (B1333829) precursor. Cobalt-catalyzed directed ortho-methylation of arenes bearing nitrogen-containing directing groups has been reported, which could be applicable in this context. rsc.org
Cross-Coupling and Catalytic Synthetic Routes
Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, providing powerful tools for the construction of intricate molecular architectures. For a substrate such as this compound, these reactions allow for the precise introduction of a wide array of substituents at the bromine-bearing carbon, paving the way for the synthesis of diverse and complex target molecules.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Palladium catalysis stands as a cornerstone of C-C bond formation, with several named reactions offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
The Suzuki-Miyaura coupling is a widely utilized method for the formation of biaryl compounds, involving the reaction of an organoboron reagent with an organic halide. This reaction is prized for its mild conditions, the commercial availability and stability of boronic acids, and the low toxicity of its byproducts. nih.gov In the context of this compound, a Suzuki-Miyaura coupling would facilitate the introduction of various aryl or heteroaryl moieties.
While specific examples for this compound are not extensively documented in readily available literature, the general protocol for a successful Suzuki-Miyaura coupling of an aryl bromide would involve the following components:
| Component | Example | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) | Stabilizes the palladium center and promotes oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, THF/Water mixtures | Provides a medium for the reaction |
| Organoboron Reagent | Arylboronic acid or ester | Provides the aryl group to be coupled |
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the coupling with sterically hindered or electronically deactivated aryl bromides. google.com
The Stille coupling offers another powerful method for C-C bond formation, utilizing organotin reagents as the coupling partners for organic halides. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. nih.gov However, the toxicity of tin compounds necessitates careful handling and purification procedures.
A typical Stille coupling of this compound with an organostannane would be carried out under the following conditions:
| Component | Example | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Initiates the catalytic cycle |
| Ligand | PPh₃, AsPh₃ | Modulates the reactivity of the palladium catalyst |
| Solvent | Toluene, DMF, THF | Solubilizes reactants and catalyst |
| Organotin Reagent | Aryl-, alkenyl-, or alkynylstannane | The source of the new carbon-based substituent |
The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination. The reaction can often be accelerated by the addition of a copper(I) co-catalyst.
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The introduction of an alkynyl group onto the this compound scaffold opens up a plethora of synthetic possibilities for further transformations.
A representative Sonogashira coupling protocol would include:
| Component | Example | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction of the alkyne |
| Base | Et₃N, i-Pr₂NH | Acts as a solvent and neutralizes the HX byproduct |
| Solvent | THF, DMF | Dissolves the reactants |
| Alkyne | Terminal alkyne | The coupling partner that introduces the alkynyl moiety |
The reaction mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination then affords the aryl alkyne product. soton.ac.uk
Copper-Mediated Aryl Halide Transformations
Copper-mediated reactions, particularly the Ullmann condensation, have a long history in the formation of carbon-heteroatom and carbon-carbon bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient copper-catalyzed systems.
For this compound, copper-mediated reactions could be employed for transformations such as amination, etherification, or cyanation. For instance, a copper-catalyzed cyanation could potentially be used to introduce a second nitrile group, although palladium-catalyzed methods are often more common for this transformation. A typical copper-mediated coupling might involve a copper(I) salt, a ligand such as a diamine or phenanthroline, and a base in a polar aprotic solvent at elevated temperatures. The directing group ability of substituents on the aryl halide can significantly influence the reactivity in copper-mediated transformations. nih.gov
Advanced Catalytic Systems for Efficiency and Selectivity
The field of catalysis is continuously evolving, with the development of new ligands and pre-catalysts that offer enhanced reactivity, selectivity, and broader substrate scope. For the cross-coupling reactions of this compound, advanced catalytic systems can overcome challenges associated with sterically hindered substrates or the presence of sensitive functional groups.
The use of N-heterocyclic carbene (NHC) ligands, for example, has been shown to generate highly active and stable palladium catalysts capable of promoting challenging cross-coupling reactions at low catalyst loadings. Buchwald and Fu have developed a range of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are highly effective for a wide array of palladium-catalyzed transformations, including those involving aryl chlorides and bromides. google.com These advanced systems often allow for reactions to be conducted at lower temperatures and with greater efficiency, contributing to more sustainable synthetic processes. While specific applications to this compound require further investigation, the principles of these advanced catalytic systems are directly applicable to enhancing the synthetic utility of this important building block.
Nitrile Group Interconversions and Derivatization
The nitrile, or cyano, group is a versatile functional moiety in organic synthesis. researchgate.net Its unique electronic properties, including an electrophilic carbon atom and a nucleophilic nitrogen atom, allow for a diverse array of chemical transformations. researchgate.netlibretexts.org
The synthesis of nitriles from carboxylic acids and their derivatives is a fundamental transformation in organic chemistry. A common and traditional method involves the dehydration of primary amides, which are themselves derived from carboxylic acids. britannica.com This dehydration can be accomplished using a variety of reagents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). britannica.comlibretexts.org
More direct, one-step conversions of carboxylic acids to nitriles have also been developed. These methods often offer milder reaction conditions and broader functional group tolerance. researchgate.net For instance, both aliphatic and aromatic carboxylic acids can be quantitatively converted to the corresponding nitriles using acetonitrile (B52724) as both the solvent and the reactant, catalyzed by indium trichloride (B1173362) (InCl₃) at elevated temperatures. acs.org This process, known as transnitrilation, proceeds through an imide intermediate. acs.org Another modern approach involves the merger of visible light-mediated photoredox catalysis with cyanobenziodoxolones (CBX) reagents to achieve the conversion of aliphatic carboxylic acids to nitriles in high yields. researchgate.net
| Method | Precursor | Key Reagents | Typical Conditions | Notes |
| Amide Dehydration | Primary Amide | P₂O₅, SOCl₂, or other dehydrating agents | Varies with reagent | A classic, two-step approach from the carboxylic acid. britannica.com |
| Indium-Catalyzed Transnitrilation | Carboxylic Acid | InCl₃, Acetonitrile | 200 °C | Direct conversion using acetonitrile as the nitrile source. acs.org |
| Photoredox Catalysis | Aliphatic Carboxylic Acid | Photoredox catalyst, CBX reagents | Visible light | A modern, one-step method with good functional group tolerance. researchgate.net |
The nitrile group is a valuable precursor that can be transformed into various other functional groups, significantly enhancing the synthetic utility of a molecule like this compound. researchgate.net
Key transformations include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. britannica.comlibretexts.org This reaction proceeds through an amide intermediate, which can sometimes be isolated. britannica.comfiveable.me This transformation is fundamental for converting the cyano group into a carboxyl group.
Reduction: The reduction of nitriles provides a direct route to primary amines. britannica.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which involves two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Catalytic hydrogenation is another effective method. fiveable.me
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile to form an intermediate imine anion. libretexts.org Subsequent aqueous work-up hydrolyzes this intermediate to produce a ketone. libretexts.orgbritannica.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation.
| Transformation | Product Functional Group | Key Reagents | Significance |
| Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat | Converts nitrile to a carboxyl group. britannica.comlibretexts.org |
| Reduction | Primary Amine | LiAlH₄ or H₂/catalyst | Synthesizes primary amines. libretexts.orgbritannica.com |
| Addition of Organometallics | Ketone | Grignard (RMgX) or Organolithium (RLi) reagents, then H₃O⁺ | Forms C-C bonds and synthesizes ketones. libretexts.orglibretexts.org |
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for synthesizing complex molecules. These approaches are particularly relevant for the preparation of specialized intermediates like this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods. rsc.orgnih.gov This method utilizes the ability of polar molecules in the reaction mixture to transform electromagnetic radiation into heat directly and uniformly. rsc.orgeurekaselect.com This efficient energy transfer can dramatically reduce reaction times from hours to minutes. nih.gov
The synthesis of nitriles and related nitrogen-containing heterocycles has benefited significantly from microwave irradiation. blucher.com.brijpsjournal.com For example, the one-pot synthesis of various organonitrile derivatives has been achieved using recyclable magnetite (Fe₃O₄) nanoparticles as a catalyst in water under microwave heating, highlighting a green and efficient protocol. ingentaconnect.com Microwave-assisted methods have also been shown to control regioselectivity in the synthesis of complex heterocyclic systems, completing reactions in minutes without altering the selective formation of a specific isomer. eurekaselect.com This enhanced control and speed make MAOS a highly attractive strategy for the synthesis of polysubstituted benzonitriles. rsc.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection from an external source | Direct dielectric heating of polar molecules eurekaselect.com |
| Reaction Time | Hours to days | Seconds to minutes nih.govijpsjournal.com |
| Yield | Often lower | Often higher nih.gov |
| Purity | May require extensive purification | Often results in cleaner reactions and higher purity rsc.org |
| Regioselectivity | Standard control | Can enhance or maintain regioselectivity eurekaselect.com |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitriles is an area where these principles can have a significant impact.
One key principle is the use of less hazardous chemical syntheses. A notable development is the use of biocatalytic methods, which operate under mild, aqueous conditions. For example, aldoxime dehydratase (Oxd) enzymes can catalyze the dehydration of aldoximes to produce nitriles, offering a cyanide-free and sustainable synthetic route. nih.gov This enzymatic process is highly efficient and can be applied to a broad range of substrates. nih.gov
Another green approach is the hydration of nitriles to amides, which is a 100% atom-economic reaction. researchgate.netbit.edu.cn This transformation can be catalyzed by various metal complexes under environmentally friendly conditions, often using water as the solvent. researchgate.net Furthermore, the development of protocols that utilize water as a solvent, employ recyclable catalysts, and are promoted by non-conventional energy sources like microwaves aligns well with the goals of green chemistry. ingentaconnect.comorganic-chemistry.org For instance, the one-pot conversion of aldehydes to nitriles in a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) under microwave irradiation represents an efficient and ecofriendly catalytic system. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 2 Methylbenzonitrile
Electrophilic Aromatic Substitution Reaction Dynamics
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.com The rate and orientation of this attack are profoundly influenced by the substituents already present on the ring. unizin.org
Influence of Halogen and Methyl Substituents on Electrophilicity
The benzene ring of 3-Bromo-5-fluoro-2-methylbenzonitrile is considered to be deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing groups. msu.edu The influence of each substituent can be analyzed based on its inductive and resonance effects.
Bromo and Fluoro Groups: Halogens are unique in that they are deactivating yet ortho-, para-directing. unizin.org Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. msu.edu Conversely, through resonance, they can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. Fluorine is the most electronegative halogen, exerting a strong deactivating inductive effect. libretexts.org
Methyl Group: The methyl group is an activating group. It donates electron density to the ring through a combination of inductive effects and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive than benzene. It is an ortho-, para-director. msu.edu
Nitrile (Cyano) Group: The nitrile group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. The carbon-nitrogen triple bond pulls electron density away from the ring, significantly reducing its reactivity towards electrophiles. It is a meta-director. researchgate.net
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|---|
| -CH₃ | 2 | Electron-donating | Electron-donating (hyperconjugation) | Activating | Ortho, Para |
| -Br | 3 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -CN | 1 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |
| -F | 5 | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
Regiochemical Control in Subsequent Electrophilic Additions
The positions available for electrophilic substitution on the this compound ring are C4 and C6. The directing effects of the existing substituents must be considered to predict the regiochemical outcome.
Directing to C4:
The methyl group at C2 directs para to C5 (occupied by F) and ortho to C6.
The bromo group at C3 directs ortho to C2 (occupied by CH₃) and C4, and para to C6.
The fluoro group at C5 directs ortho to C4 and C6.
The nitrile group at C1 directs meta to C3 (occupied by Br) and C5 (occupied by F).
Directing to C6:
The methyl group at C2 directs ortho to C6.
The bromo group at C3 directs para to C6.
The fluoro group at C5 directs ortho to C6.
Considering these influences, both the C4 and C6 positions are activated by the ortho-, para-directing halogens and the methyl group. However, the directing effects appear to converge more strongly on the C6 position, which is ortho to the activating methyl group, para to the bromo group, and ortho to the fluoro group. Therefore, electrophilic substitution is most likely to occur at the C6 position, assuming steric hindrance from the adjacent fluoro group is not prohibitive.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. stackexchange.com The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com
Displacement of Halogen Atoms by Nucleophiles
The this compound molecule possesses two potential leaving groups for SNAr reactions: the bromine atom at C3 and the fluorine atom at C5. The powerful electron-withdrawing nitrile group, being para to the fluorine and ortho to the bromine, activates both positions towards nucleophilic attack.
Transformations of the Nitrile Moiety
The nitrile group is a versatile functional group that can be converted into several other moieties, providing a gateway to a wide range of compounds. rug.nl
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide (3-Bromo-5-fluoro-2-methylbenzamide), while complete hydrolysis gives a carboxylic acid (3-Bromo-5-fluoro-2-methylbenzoic acid). lumenlearning.com The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, often requiring heat. lumenlearning.com
Reduction: The nitrile group can be reduced to a primary amine ( (3-Bromo-5-fluoro-2-methylphenyl)methanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), and sodium borohydride (B1222165) in the presence of a cobalt catalyst. The choice of reagent is crucial to avoid reduction of other functional groups.
Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by aqueous workup would yield 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one.
These transformations are fundamental in synthetic organic chemistry and significantly increase the synthetic utility of this compound as an intermediate. rug.nl
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (controlled conditions) | Primary Amide (-CONH₂) |
| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (harsher conditions) | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄; or H₂, Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) |
| Addition of Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(O)R) |
Hydrolysis and Alcoholysis Reactions
The nitrile group (-CN) of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid or a primary amide intermediate. The reaction proceeds through nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile. The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the aromatic ring, can influence the rate of hydrolysis by affecting the electrophilicity of the nitrile carbon.
Similarly, in the presence of an alcohol and a catalyst (acid or base), the nitrile group can undergo alcoholysis to form an ester, proceeding through an imidate intermediate.
Table 1: General Conditions for Hydrolysis and Alcoholysis of Aryl Nitriles
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | 3-Bromo-5-fluoro-2-methylbenzoic acid |
| Basic Hydrolysis | NaOH, H₂O, heat | 3-Bromo-5-fluoro-2-methylbenzamide, then 3-Bromo-5-fluoro-2-methylbenzoic acid |
| Alcoholysis | ROH, H⁺ or RO⁻ | Alkyl 3-bromo-5-fluoro-2-methylbenzoate |
Reduction to Amines and Imines
The nitrile group can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond. The initial reduction product is an imine, which is typically further reduced under the reaction conditions to the corresponding amine.
Table 2: Common Reduction Methods for Aryl Nitriles
| Reagent | Product |
| LiAlH₄, followed by H₂O workup | (3-Bromo-5-fluoro-2-methylphenyl)methanamine |
| H₂, Pd/C or PtO₂ | (3-Bromo-5-fluoro-2-methylphenyl)methanamine |
This table outlines standard methodologies for aryl nitrile reduction. The reactivity of this compound is anticipated to follow these general pathways.
Cycloaddition Reactions of the Nitrile Group
The nitrile group in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings, for example, tetrazoles or oxadiazoles, respectively. The reaction is driven by the formation of a stable aromatic heterocyclic system. The electronic nature of the substituents on the benzonitrile (B105546) ring can influence the rate and regioselectivity of the cycloaddition.
Halogen Exchange and Redistribution Reactions
While the bromine atom is generally more reactive in cross-coupling reactions, the fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if activated by strong electron-withdrawing groups. However, for this compound, the bromine atom is the more likely site for halogen exchange reactions, especially metal-halogen exchange using organolithium reagents. This process involves the replacement of the bromine atom with a metal, creating a new organometallic species that can be used in subsequent reactions.
Metal-Mediated and Organometallic Reaction Pathways
The bromine atom on the aromatic ring serves as a key handle for a variety of powerful metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Detailed Mechanisms of Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental transformations for this compound. The catalytic cycle for these reactions generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom and the nature of the palladium catalyst and its ligands.
Transmetalation: In reactions like the Suzuki coupling, an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Role of Catalyst and Ligand Design in Reactivity and Selectivity
The choice of catalyst and, particularly, the ligands coordinated to the metal center are crucial in controlling the reactivity and selectivity of cross-coupling reactions involving this compound.
Catalyst: Palladium complexes are the most common catalysts. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the generation of the active Pd(0) species.
Ligands: Phosphine-based ligands (e.g., PPh₃, Buchwald-type biaryl phosphines) are widely used. The steric and electronic properties of the ligands play a critical role:
Steric Bulk: Bulky ligands can promote the formation of monoligated, highly reactive Pd(0) species, which can facilitate the oxidative addition step. They can also influence the rate of reductive elimination.
Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition.
The careful selection of ligands allows for chemoselective reactions, where the bromine atom is selectively functionalized in the presence of the fluorine atom, taking advantage of the differential reactivity of the C-Br and C-F bonds towards oxidative addition.
Table 3: Key Components in Palladium-Catalyzed Cross-Coupling of this compound
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | PPh₃, SPhos, XPhos |
| Base | Activates the coupling partner (e.g., boronic acid in Suzuki coupling) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, DMF |
This table provides a general overview of the components used in cross-coupling reactions of aryl bromides. The optimal combination would need to be determined experimentally for this compound.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo 5 Fluoro 2 Methylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular framework of 3-Bromo-5-fluoro-2-methylbenzonitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the atomic connectivity and electronic structure.
Carbon (¹³C) NMR for Aromatic Carbon Framework and Nitrile Carbon
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show eight signals in total: six for the aromatic carbons, one for the methyl carbon, and one for the nitrile carbon.
The chemical shift of the nitrile carbon is typically found in the downfield region, around 115-120 ppm. The aromatic carbons will resonate in the range of approximately 110-145 ppm, with their specific shifts being influenced by the attached substituents. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant, which can be a key diagnostic feature. The methyl carbon signal will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Nitrile (C≡N) | 117.0 |
| Aromatic C-F | 162.0 (d, ¹J(C,F) ≈ 250 Hz) |
| Aromatic C-Br | 115.0 |
| Aromatic C-CH₃ | 140.0 |
| Aromatic C-CN | 112.0 |
| Aromatic C-H | 135.0 (d, J(C,F) ≈ 5-10 Hz) |
| Aromatic C-H | 125.0 (d, J(C,F) ≈ 20-25 Hz) |
| Methyl (CH₃) | 20.0 |
Note: Predicted data is based on computational models and data from similar compounds. 'd' denotes a doublet due to C-F coupling.
Fluorine (¹⁹F) NMR for Fluorine Electronic Environment and Coupling Patterns
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. bldpharm.com A single signal is expected in the ¹⁹F NMR spectrum, the chemical shift of which is indicative of the electronic environment around the fluorine atom. For aromatic fluorides, this shift typically appears in a range of -100 to -140 ppm relative to a standard such as CFCl₃.
The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these H-F coupling constants provides valuable structural information. bldpharm.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| ¹⁹F | -110 to -115 | Multiplet | J(F,H) ≈ 5-10 Hz |
Note: Predicted data is based on known chemical shift ranges for fluorinated aromatic compounds.
Multi-dimensional NMR Techniques for Complex Structure Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal the coupling relationships between the two aromatic protons.
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic and methyl carbons.
HMBC: Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the bromo, fluoro, methyl, and nitrile groups, by observing their long-range couplings to the aromatic and methyl protons.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Characteristic Vibrational Modes of Nitrile, Halogen, and Methyl Groups
The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.
Nitrile Group (C≡N): The nitrile group exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. This characteristic band is a clear indicator of the presence of the cyano functionality.
Halogen Groups (C-Br and C-F): The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The carbon-fluorine stretching vibration gives rise to a strong absorption in the region of 1250-1000 cm⁻¹.
Methyl Group (CH₃): The methyl group will have several characteristic vibrational modes. The symmetric and asymmetric C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric bending (scissoring and rocking) vibrations of the methyl group typically appear in the 1450-1375 cm⁻¹ and 1150-900 cm⁻¹ regions, respectively.
Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ range.
Table 4: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Methyl C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Nitrile C≡N Stretch | 2240 - 2220 | 2240 - 2220 |
| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 |
| Methyl C-H Bend | 1470 - 1370 | 1470 - 1370 |
| C-F Stretch | 1250 - 1000 | 1250 - 1000 |
| C-Br Stretch | 600 - 500 | 600 - 500 |
Note: These are general ranges and the exact peak positions can be influenced by the specific substitution pattern of the molecule.
Comparative Analysis of Experimental and Theoretically Predicted Spectra
The detailed analysis of a molecule's vibrational modes is crucial for its structural confirmation. This is often achieved by comparing experimentally obtained spectra, such as Fourier Transform Infrared (FTIR) and FT-Raman spectra, with those predicted through computational methods. Density Functional Theory (DFT) is a powerful quantum chemical tool frequently employed for this purpose.
For aromatic nitriles, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a comprehensive basis set like 6-311++G(d,p), have shown excellent agreement with experimental findings. researchgate.netnih.gov In a typical study, the molecular geometry is first optimized to find its most stable conformation (lowest energy state). Subsequently, vibrational frequencies are calculated. scirp.org
However, theoretical calculations are performed on a single molecule in the gaseous phase under harmonic approximation, whereas experimental spectra are usually recorded from solid or liquid samples. This discrepancy, along with the neglect of anharmonicity and the use of a finite basis set, often leads to the calculated vibrational frequencies being higher than the experimental ones. scirp.org To bridge this gap, the computed frequencies are uniformly scaled. For the B3LYP method, a scaling factor is typically applied to achieve a better correlation. core.ac.uk
For a molecule like this compound, the vibrational spectrum can be analyzed by assigning specific bands to functional group vibrations. Key expected vibrational modes and their typical regions are:
C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. core.ac.uk
C≡N Stretching: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the 2240-2220 cm⁻¹ range. core.ac.uk
C-H Bending: In-plane C-H bending vibrations for substituted benzenes are typically found between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending modes appear at lower wavenumbers. core.ac.uk
C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, often mixed with other skeletal vibrations of the benzene (B151609) ring.
| Vibrational Mode | Typical Experimental Region (cm⁻¹) | Typical Theoretical Approach |
| Aromatic C-H Stretch | 3100 - 3000 | DFT (B3LYP/6-311++G(d,p)) |
| C≡N Stretch | 2240 - 2220 | DFT (B3LYP/6-311++G(d,p)) |
| C-H In-plane Bend | 1300 - 1000 | DFT (B3LYP/6-311++G(d,p)) |
| C-F Stretch | 1250 - 1000 | DFT (B3LYP/6-311++G(d,p)) |
| C-Br Stretch | 680 - 515 | DFT (B3LYP/6-311++G(d,p)) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₈H₅BrFN. bldpharm.com
A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). libretexts.org Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). This pair is referred to as the M and M+2 peaks and serves as a definitive fingerprint for the presence of a single bromine atom in the molecule. miamioh.edu
The theoretical exact masses for the molecular ion of this compound can be calculated as follows:
| Isotopologue | Elemental Composition | Calculated Exact Mass (Da) |
| [M]⁺ | C₈H₅⁷⁹BrFN | 212.9613 |
| [M+2]⁺ | C₈H₅⁸¹BrFN | 214.9592 |
HRMS analysis would be expected to yield experimental mass values that closely match these calculated figures, thereby confirming the elemental composition of the compound.
In electron impact (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. The analysis of these fragments helps in piecing together the molecular architecture.
For this compound, several fragmentation pathways can be predicted based on general principles of organic mass spectrometry: libretexts.org
Loss of a Bromine Radical: One of the most common fragmentation pathways for organobromine compounds is the cleavage of the C-Br bond, which is relatively weak. This would result in the loss of a bromine radical (·Br) and the formation of a cation.
[C₈H₅BrFN]⁺· → [C₈H₅FN]⁺ + ·Br
Loss of HCN: Nitriles can undergo fragmentation by losing a neutral molecule of hydrogen cyanide (HCN).
[C₈H₅BrFN]⁺· → [C₇H₅BrF]⁺· + HCN
Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring can occur, leading to the loss of a hydrogen radical from the methyl group to form a stable benzylic-type cation.
[C₈H₅BrFN]⁺· → [C₈H₄BrFN]⁺ + ·H
Loss of Methyl Radical: Alpha-cleavage can result in the loss of the methyl group as a radical.
[C₈H₅BrFN]⁺· → [C₇H₂BrFN]⁺ + ·CH₃
The relative abundance of these and other fragment ions in the mass spectrum provides a detailed structural fingerprint of the molecule.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformation of the molecule in its solid state.
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal the precise spatial coordinates of each atom in the crystal lattice. This allows for the accurate measurement of all intramolecular parameters. Key geometric parameters that would be determined include:
The planarity of the benzene ring.
The bond lengths of C-Br, C-F, C-C, C-N, and C-H.
The bond angles within the aromatic ring and involving the substituents.
The conformation of the methyl group relative to the plane of the ring.
While the crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as 3-bromo-2-hydroxybenzonitrile, demonstrates the level of detail that can be achieved. nih.govresearchgate.net Such studies provide precise bond lengths and angles, confirming the molecular geometry. nih.govresearchgate.net
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid, such as melting point and solubility. For this compound, several types of intermolecular interactions would be anticipated and could be analyzed from its crystal structure:
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions can be either face-to-face or offset (displaced). The analysis would involve measuring the centroid-to-centroid distance between adjacent rings and the slip angle. For instance, in the crystal structure of 3-bromo-2-hydroxybenzonitrile, offset face-to-face π-stacking interactions were observed with a plane-to-centroid distance of 3.487 Å. nih.govresearchgate.net
Halogen Bonding: The bromine atom, having an electropositive region on its outer surface (the σ-hole), can act as a halogen bond donor. It can form attractive interactions with nucleophilic atoms on neighboring molecules, such as the nitrogen atom of the nitrile group (Br···N).
C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the fluorine or nitrogen atoms as acceptors could also play a role in the crystal packing.
A thorough crystallographic study would map out this complex network of interactions, providing a complete picture of the supramolecular assembly in the solid state.
Electronic Spectroscopy (UV-Vis) and Optical Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. This method provides valuable insights into the electronic structure and optical characteristics of compounds such as this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like substituted benzonitriles, the most significant electronic transitions are typically π → π* transitions associated with the delocalized π-electron system of the benzene ring.
Analysis of Electronic Transitions and Absorption Characteristics
The UV-Vis spectrum of an aromatic compound is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being highly dependent on the molecular structure, including the nature and position of substituents on the aromatic ring. For this compound, the benzene ring acts as the primary chromophore. The presence of the bromo, fluoro, methyl, and nitrile substituents influences the energy levels of the molecular orbitals and, consequently, the absorption characteristics.
The nitrile (-CN) group, being an electron-withdrawing group, can extend the conjugation of the π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Conversely, the methyl (-CH3) group is an electron-donating group, while the halogen atoms (bromine and fluorine) exhibit a dual effect: they are inductively electron-withdrawing but can also be electron-donating through resonance. The interplay of these electronic effects determines the precise energy of the electronic transitions.
Detailed research findings from computational studies on similar substituted benzonitriles suggest that the primary absorption bands in the UV region are attributable to π → π* electronic transitions. These transitions involve the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning these transitions and predicting the UV-Vis spectra. Such analyses confirm that charge transfer can occur within the molecule upon electronic excitation.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from data on analogous compounds. Substituted benzonitriles generally exhibit strong absorption in the ultraviolet region.
Table 1: Representative UV-Vis Absorption Data for Substituted Benzonitriles
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|---|
| Benzonitrile (B105546) | Ethanol | 224, 271, 281 | 13000, 1000, 600 | π → π* |
| 2-Methylbenzonitrile | Hexane | 225, 274, 282 | 9770, 930, 740 | π → π* |
| 4-Bromobenzonitrile | Methanol | 245 | 17000 | π → π* |
Note: The data in this table is illustrative for related compounds and not the specific experimental values for this compound.
The absorption characteristics of this compound are anticipated to show complex bands in the UV region, arising from the substituted benzene ring. The electronic transitions are primarily of the π → π* type, with the exact λmax and ε values being a composite result of the electronic contributions from all the substituents.
Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Fluoro 2 Methylbenzonitrile
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. Due to its balance of accuracy and computational cost, DFT is a primary tool for studying the properties of organic molecules like 3-Bromo-5-fluoro-2-methylbenzonitrile.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds, a common and effective approach is the use of the B3LYP functional, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. core.ac.uknih.gov This functional has demonstrated reliability in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules. materialsciencejournal.org
The selection of a basis set is also crucial. For molecules containing halogens like bromine and fluorine, it is important to use basis sets that can accurately describe the electron distribution, including the lone pairs of the halogens. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for this class of molecules. materialsciencejournal.orgorientjchem.org The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing weakly bound electrons, and the "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the atomic orbitals. The validation of the chosen functional and basis set would typically involve comparing calculated results for related, known molecules with experimental data to ensure the chosen level of theory is appropriate. orientjchem.org
Molecular Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry.
Using the selected DFT method and basis set, the geometry of this compound would be optimized. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result of this optimization is a set of predicted bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.
While specific data for this compound is not available, the expected bond lengths and angles can be inferred from studies on similar molecules. For instance, the C-C bond lengths in the benzene (B151609) ring would be expected to be in the range of 1.39-1.40 Å, the C-Br bond length around 1.90 Å, the C-F bond length around 1.35 Å, and the C≡N bond length of the nitrile group around 1.15 Å. The bond angles within the benzene ring would be approximately 120°, with some distortions due to the different substituents. The geometry of the methyl group would be expected to be tetrahedral.
Without a dedicated computational study, a precise data table for this compound cannot be provided.
The presence of the methyl group attached to the benzene ring introduces the possibility of rotational isomers, or conformers. The rotation of the methyl group around the C-C bond connecting it to the ring has a certain energy barrier. mdpi.comresearchgate.net Computational methods can be used to explore the conformational landscape by calculating the energy of the molecule as a function of the dihedral angle of the methyl group.
For a methyl group attached to a benzene ring, the rotational barrier is typically low. nih.gov However, the presence of adjacent bulky substituents, like the bromine atom in the case of this compound, could lead to a higher rotational barrier due to steric hindrance. A computational study would involve a potential energy surface scan, where the dihedral angle of the methyl group is systematically varied and the energy at each step is calculated. This would reveal the most stable conformation and the energy barriers between different rotational positions.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational spectroscopy is a key technique for identifying and characterizing molecules. Computational chemistry can simulate vibrational spectra, which is invaluable for interpreting experimental data.
Once the optimized geometry of this compound is obtained, a vibrational frequency analysis can be performed at the same level of theory. This calculation predicts the frequencies of the normal modes of vibration of the molecule. These theoretical frequencies can then be used to simulate the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. materialsciencejournal.orgresearchgate.net
The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. nih.gov
A detailed vibrational assignment would be performed, correlating each calculated vibrational mode with the expected motions of the atoms. For this compound, characteristic vibrational modes would include:
The C≡N stretching vibration, typically observed in the range of 2220-2240 cm⁻¹.
C-H stretching vibrations of the aromatic ring and the methyl group, expected above 3000 cm⁻¹.
C-Br stretching vibration, typically found in the lower frequency region of the spectrum.
C-F stretching vibration, which is usually a strong band in the infrared spectrum.
Various bending and deformation modes of the benzene ring and the methyl group.
Without experimental or computational data for the specific molecule, a table of vibrational frequencies cannot be generated.
Assignment of Fundamental Vibrational Modes and Overtones
The vibrational spectrum of a molecule is a unique fingerprint determined by its structure, the mass of its atoms, and the stiffness of its bonds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating and assigning the fundamental vibrational modes. nih.gov For a molecule like this compound, which has 16 atoms, a total of (3N-6) = 42 normal modes of vibration are expected. orientjchem.org
In a typical study, the molecule's geometry is first optimized using a method like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, allowing for better agreement with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. orientjchem.org
Each calculated vibrational mode is then assigned to a specific type of molecular motion, such as stretching, bending, wagging, or twisting of functional groups. This assignment is aided by visualizing the atomic displacements for each mode and by considering the Potential Energy Distribution (PED).
Key vibrational modes expected for this compound would include:
C≡N Stretching: A strong, characteristic band typically appearing in the 2220-2240 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while methyl (CH₃) group stretches occur just below 3000 cm⁻¹.
C-C Stretching: Vibrations of the benzene ring, typically found in the 1400-1600 cm⁻¹ region.
C-F and C-Br Stretching: These vibrations appear at lower frequencies, with C-F stretching in the 1000-1360 cm⁻¹ range and C-Br stretching at wavenumbers typically below 600 cm⁻¹.
Methyl Group Vibrations: Asymmetric and symmetric bending of the CH₃ group.
Table 1: Illustrative Format for Fundamental Vibrational Mode Assignments (Note: The following data is a placeholder format. Specific calculated or experimental values for this compound are not available in the reviewed literature.)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|---|
| ν1 | Data not available | Data not available | C-H stretching |
| ν2 | Data not available | Data not available | C≡N stretching |
| ν3 | Data not available | Data not available | C-C aromatic stretching |
| ν4 | Data not available | Data not available | C-F stretching |
| ν5 | Data not available | Data not available | C-Br stretching |
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com The energies and spatial distributions (topologies) of these orbitals are calculated using quantum chemical methods like DFT.
For this compound, the HOMO is expected to be a π-orbital primarily localized over the electron-rich aromatic ring. The LUMO is likely to be a π*-antibonding orbital, also distributed across the ring system, with significant contributions from the electron-withdrawing nitrile group. The precise topology would show the specific atoms where the electron density is highest for each orbital, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's properties. mdpi.com
Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. mdpi.com Such molecules are considered "soft."
Electronic Properties: A large HOMO-LUMO gap indicates high stability and low reactivity. These molecules are termed "hard." The energy gap is also related to the electronic absorption properties of the molecule; a smaller gap generally corresponds to absorption at longer wavelengths.
The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. For the title compound, the presence of electron-donating (methyl) and electron-withdrawing (bromo, fluoro, nitrile) groups would modulate this energy gap.
Table 2: Illustrative Format for FMO Energy Data (Note: The following data is a placeholder format. Specific calculated values for this compound are not available in the reviewed literature.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites.
Mulliken population analysis is a computational method used to assign partial charges to each atom in a molecule. researchgate.net This analysis helps in understanding the electronic structure, dipole moment, and other molecular properties. In substituted benzonitriles, it is generally observed that electronegative atoms like nitrogen and fluorine exhibit negative Mulliken charges, while hydrogen atoms are positively charged. researchgate.net The carbon atoms in the ring will have varying charges depending on the substituents attached to them. The carbon of the nitrile group is typically electropositive, while the nitrogen is strongly electronegative.
Table 3: Illustrative Format for Mulliken Atomic Charges (Note: The following data is a placeholder format. Specific calculated values for this compound are not available in the reviewed literature.)
| Atom | Mulliken Charge (a.u.) |
|---|---|
| C1 | Data not available |
| C2-CH₃ | Data not available |
| C3-Br | Data not available |
| C5-F | Data not available |
| N(Nitrile) | Data not available |
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the reactive sites.
Nucleophilic Regions: Electron-rich areas, characterized by negative electrostatic potential, are shown in shades of red and yellow. These regions are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. researchgate.net
Electrophilic Regions: Electron-deficient areas, which have positive electrostatic potential, are colored in shades of blue. These sites are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the methyl group and the aromatic ring. researchgate.net
The MEP map provides a comprehensive picture of the charge distribution, complementing the insights from FMO analysis and Mulliken charges to predict the molecule's reactivity and intermolecular interaction patterns.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical communication, data processing, and optical switching. The NLO response of a material is determined by its molecular structure and electronic properties. Computational methods are crucial in predicting the NLO behavior of molecules like this compound.
The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications. neliti.com Quantum chemical calculations, such as those using DFT, can predict this property. orientjchem.org For benzonitrile (B105546) derivatives, the presence of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. In the case of this compound, the interplay between the electron-withdrawing cyano, fluoro, and bromo groups and the electron-donating methyl group is expected to result in a notable NLO response.
Calculations for similar molecules, such as 3-fluoro-4-methylbenzonitrile (B68015), have been performed using the B3LYP/6-311++G(d,p) basis set to determine their NLO properties. orientjchem.org A similar approach for this compound would yield its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a critical factor for NLO activity. researchgate.net
Below is an illustrative table of calculated NLO properties for a related compound, 3-fluoro-4-methylbenzonitrile, which demonstrates the type of data obtained from such computational studies. orientjchem.org
| Property | Value |
| Dipole Moment (μ) | 1.52 D |
| Mean Polarizability (α) | 1.43 x 10-23 esu |
| First-Order Hyperpolarizability (β) | 2.11 x 10-30 esu |
This data is for 3-fluoro-4-methylbenzonitrile and is intended to be illustrative of the expected results for this compound.
The first-order hyperpolarizability is directly related to a material's ability to exhibit Second Harmonic Generation (SHG), a phenomenon where light of a particular frequency is converted to light of twice that frequency. Theoretical studies on related benzonitriles, such as 5-fluoro-2-methylbenzonitrile, have investigated their potential as SHG materials. orientjchem.org These studies often compare the calculated hyperpolarizability to that of urea (B33335), a standard reference material for NLO studies. The results from these calculations can infer that the title compound is an effective tool for future applications in the field of non-linear optics. orientjchem.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among bonds. It provides a detailed picture of the charge distribution and delocalization within a molecule.
NBO analysis can elucidate the hyperconjugative interactions that contribute to the stability of a molecule. These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. For this compound, NBO analysis would reveal the stabilization energies associated with electron delocalization from the phenyl ring to the cyano and halogen substituents, and vice versa.
Studies on similar molecules have shown significant stabilization energies arising from such interactions. researchgate.net For example, the interaction between the lone pairs of the fluorine and bromine atoms and the antibonding orbitals of the aromatic ring, as well as the interaction between the π-orbitals of the ring and the antibonding orbitals of the substituents, would be quantified. This charge delocalization is a key factor influencing the molecule's electronic and optical properties.
An illustrative table showing the type of stabilization energies obtained from NBO analysis for a related benzonitrile derivative is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| π(C1-C6) | π(C2-C3) | 20.5 |
| π(C2-C3) | π(C4-C5) | 18.2 |
| LP(F) | π*(C4-C5) | 5.3 |
This data is hypothetical and for illustrative purposes to demonstrate the output of an NBO analysis.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an invaluable tool for predicting the mechanisms of chemical reactions, identifying transition states, and calculating activation energies.
For this compound, computational methods can be used to explore its reactivity in various chemical transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, DFT calculations can model the reaction pathway, locate the transition state structure, and determine the activation barrier. rsc.org This information is crucial for understanding the regioselectivity and feasibility of a reaction.
Computational studies on the reactions of fluoroarenes have shown that the reaction mechanism can be elucidated through a combined experimental and computational approach. rsc.org For example, in cycloaddition reactions involving benzonitrile N-oxides, DFT calculations have been used to determine that the reactions proceed through a one-step, asynchronous mechanism. nih.gov Similar computational studies on this compound would provide valuable insights into its reaction mechanisms, guiding synthetic chemists in designing efficient reaction pathways.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Aromatic Systems and Polycyclic Aromatic Hydrocarbons
The strategic placement of bromo, fluoro, and methyl groups on the benzonitrile (B105546) ring suggests the potential of 3-Bromo-5-fluoro-2-methylbenzonitrile as a precursor for more complex aromatic systems. The bromo group, in particular, is amenable to various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds consisting of two or more fused benzene (B151609) rings. researchgate.netnih.gov
However, a detailed review of the available scientific literature does not provide specific examples of this compound being directly utilized as a precursor for the synthesis of complex aromatic systems or polycyclic aromatic hydrocarbons. While the chemical functionalities of the molecule suggest its suitability for such transformations, published research to date has not explicitly documented these applications.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen, oxygen, and sulfur are the most common heteroatoms. These structures are integral to a vast array of pharmaceuticals, natural products, and functional materials. nih.govmsu.edu The reactive sites on this compound make it a potentially valuable building block for the synthesis of various heterocyclic systems.
Applications in Nitrogen-Containing Heterocycle Construction
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. ekb.eg The functional groups present in this compound, namely the nitrile and the halogen atoms, can participate in cyclization reactions to form nitrogen-containing rings. For instance, the nitrile group can be reduced or hydrolyzed to an amine or an amide, respectively, which can then undergo intramolecular reactions. Furthermore, the bromo and fluoro groups can be displaced by nitrogen nucleophiles in substitution reactions.
Utility in Oxygen- and Sulfur-Containing Heterocycle Formation
Oxygen- and sulfur-containing heterocycles are also significant classes of compounds with diverse biological and material properties. nih.govresearchgate.netorganic-chemistry.org The synthesis of such heterocycles often involves the reaction of precursors with oxygen or sulfur nucleophiles. The bromo and fluoro substituents on the this compound ring could potentially serve as leaving groups in nucleophilic aromatic substitution reactions with oxygen or sulfur-containing reagents to form fused heterocyclic systems.
A comprehensive search of the scientific literature, however, does not yield specific examples of this compound being directly employed in the formation of oxygen- or sulfur-containing heterocycles.
Utility in Metal-Catalyzed Cross-Coupling Strategies for Diverse Product Formation
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for a variety of such reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzonitrile ring, leading to a diverse array of products.
While the general principles of these reactions are well-established for aryl bromides, specific examples detailing the use of this compound as a substrate are not extensively reported. The following table provides a general overview of these cross-coupling reactions.
| Reaction | Catalyst | Coupling Partner | Bond Formed | General Product |
| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | C-C | Biaryl |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (sp²-sp) | Aryl Alkyne |
| Heck Coupling | Palladium | Alkene | C-C (sp²-sp²) | Aryl Alkene |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Aryl Amine |
Application in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govresearchgate.netmdpi.com MCRs are highly valued for their efficiency and ability to generate molecular complexity rapidly. The functional groups present in this compound could potentially allow it to participate in certain MCRs, for example, through reactions involving the nitrile group.
However, a thorough review of the existing scientific literature does not provide any specific examples of this compound being utilized in multi-component reaction sequences.
Derivatization for Functional Material Precursors
The unique combination of functional groups in this compound suggests its potential as a precursor for functional materials. The introduction of fluorine atoms can enhance properties such as metabolic stability and binding affinity in bioactive molecules. The bromo and nitrile groups offer handles for further chemical modifications to build larger, more complex structures with specific electronic or photophysical properties. For instance, related fluorinated benzonitriles have been used in the synthesis of materials for organic light-emitting diodes (OLEDs).
Despite this potential, there is a lack of specific, published research detailing the derivatization of this compound for the synthesis of functional material precursors.
This compound possesses a chemical structure that suggests its utility as a versatile intermediate in advanced organic synthesis. The presence of bromo, fluoro, methyl, and nitrile functionalities offers multiple avenues for synthetic transformations. However, a detailed examination of the current scientific literature reveals a notable absence of specific, documented applications for this particular compound across a range of synthetic methodologies, including the formation of complex aromatic and heterocyclic systems, participation in various metal-catalyzed cross-coupling reactions and multi-component reactions, and derivatization into functional materials. While the potential for these applications is chemically plausible, further research is required to explore and establish the synthetic utility of this compound in these areas.
Advanced Analytical Methodologies for Purity and Identity
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile organic compounds like 3-Bromo-5-fluoro-2-methylbenzonitrile. This method allows for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.
A typical HPLC method for purity profiling would involve a reversed-phase column, often a C18 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the separation of compounds with a wide range of polarities. Detection is most frequently carried out using an ultraviolet (UV) detector set at a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance.
The purity of a batch of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Method validation is crucial and would include parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical set of starting conditions for method development and would require optimization for the specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives
For the analysis of volatile impurities and for the confirmation of the compound's identity through its mass fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. While this compound itself has a relatively high boiling point, GC-MS is particularly useful for detecting trace amounts of volatile starting materials or by-products that may be present.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, aiding in the identification of the compound.
Table 2: Predicted Key Mass Fragments for this compound
| m/z (relative intensity) | Proposed Fragment |
| 213/215 (M+) | Molecular Ion |
| 184/186 | [M-HCN]+ |
| 134 | [M-Br]+ |
| 108 | [M-Br-CN]+ |
This table is predictive and actual fragmentation patterns would need to be confirmed by experimental data.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay Determination and Stoichiometry
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the absolute purity (assay) of organic compounds without the need for a specific reference standard of the analyte. The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (commonly 1H) and the number of those nuclei in the molecule.
For the assay determination of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity, stable internal standard with a known chemical structure and molecular weight. The 1H NMR spectrum is then acquired under specific, optimized conditions that ensure a quantitative response. These conditions include a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.
By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the molar ratio of the two can be precisely calculated. Knowing the masses of the sample and the standard, the purity of the this compound can be determined with high accuracy and precision.
Table 3: Key Considerations for qNMR Assay of this compound
| Parameter | Recommendation |
| Internal Standard | Maleic acid, Dimethyl sulfone (stable, non-volatile, with signals that do not overlap with the analyte) |
| Solvent | DMSO-d6, Acetone-d6 (ensure good solubility of both analyte and standard) |
| Relaxation Delay (D1) | At least 5 times the longest T1 relaxation time of the protons being quantified |
| Pulse Angle | 90° flip angle for maximum signal |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio for accurate integration |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the molecule, which can be compared to the theoretical composition based on the proposed chemical structure.
For this compound (C8H5BrFN), the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values, obtained from combustion analysis, should fall within a narrow, acceptable range of the theoretical values (typically ±0.4%) to confirm the empirical formula. This technique provides a crucial and independent verification of the compound's identity and purity, especially with respect to inorganic impurities that would not be detected by chromatographic or spectroscopic methods.
Table 4: Theoretical vs. Experimental Elemental Analysis for C8H5BrFN
| Element | Theoretical % | Experimental % (Typical Acceptance Range) |
| Carbon (C) | 44.89 | 44.49 - 45.29 |
| Hydrogen (H) | 2.36 | 1.96 - 2.76 |
| Nitrogen (N) | 6.54 | 6.14 - 6.94 |
| Bromine (Br) | 37.33 | (Determined by other methods) |
| Fluorine (F) | 8.88 | (Determined by other methods) |
The sum of the percentages of C, H, and N is typically determined, with the percentages of halogens often determined by separate analytical methods.
Future Research Directions and Emerging Paradigms for 3 Bromo 5 Fluoro 2 Methylbenzonitrile
Development of Highly Efficient and Atom-Economical Synthetic Routes
The principle of atom economy, which emphasizes the maximization of atoms from reactants incorporated into the final product, is a cornerstone of green chemistry. chemistryjournals.net Future research on the synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile will pivot away from classical multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, towards more elegant and efficient strategies.
A primary goal will be the development of synthetic routes that minimize protective group chemistry and reduce the number of linear steps. One promising avenue is the late-stage functionalization of simpler, readily available precursors. For instance, research could focus on the direct, regioselective C–H bromination and fluorination of 2-methylbenzonitrile. While challenging, this approach would be significantly more atom-economical than traditional methods involving Sandmeyer or Schiemann reactions, which utilize stoichiometric amounts of nitrite (B80452) salts, acids, and generate substantial inorganic waste.
Biocatalysis presents another frontier for atom-economical synthesis. The use of engineered enzymes, such as halogenases, could enable the selective installation of bromo and fluoro groups under mild, aqueous conditions. researchgate.net Similarly, research into aldoxime dehydratases could provide a green pathway to the nitrile functionality from an aldehyde precursor, avoiding the use of toxic cyanide reagents. nih.gov
Table 1: Comparison of Hypothetical Synthetic Routes for Atom Economy
| Synthetic Approach | Key Transformation | Potential Reactants | Key Byproducts | Atom Economy Outlook |
|---|---|---|---|---|
| Traditional Linear Synthesis | Sandmeyer Reaction (amination → diazotization → bromination) | Aniline (B41778) derivative, NaNO₂, HBr, CuBr | N₂, NaX, H₂O, copper salts | Low to Moderate |
| C–H Functionalization | Direct, Catalytic C–H Bromination | 5-Fluoro-2-methylbenzonitrile, Brominating Agent (e.g., NBS), Catalyst | Succinimide, Catalyst (recycled) | High |
| Biocatalytic Approach | Enzymatic Halogenation | 2-Methylbenzonitrile, Halide Salt, Enzyme (Halogenase) | H₂O | Very High |
Exploration of Novel Catalytic Systems for Selective Functionalization
The utility of this compound as an intermediate is defined by the ability to selectively functionalize its different positions. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. Future research will focus on developing novel catalytic systems with enhanced selectivity, activity, and substrate scope.
Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are workhorses in this domain. youtube.com Emerging research will likely target the use of more sustainable and earth-abundant metal catalysts, such as those based on nickel, copper, or iron, to replace precious palladium. rsc.org A key challenge is to design ligands that enable these catalysts to operate under milder conditions and with lower catalyst loadings, while maintaining high selectivity for reaction at the C-Br bond without affecting the C-F bond or other functional groups.
Another significant research direction is the catalytic functionalization of the C–H bonds at the remaining unsubstituted positions of the aromatic ring. acs.orgyale.edu This would unlock new synthetic pathways by allowing direct introduction of various functional groups without pre-functionalization, representing a paradigm shift in synthetic efficiency. Catalysts capable of distinguishing between the electronically different C-H positions will be highly sought after.
Table 2: Potential Catalytic Functionalization Sites
| Position | Reaction Type | Potential Catalyst System | Potential Product Class |
|---|---|---|---|
| C-Br (Position 3) | Suzuki-Miyaura Coupling | Pd or Ni catalyst, Boronic Acid | Aryl-substituted benzonitriles |
| C-Br (Position 3) | Buchwald-Hartwig Amination | Pd or Cu catalyst, Amine | Amino-substituted benzonitriles |
| C-H (Position 4 or 6) | Direct C–H Arylation | Rh or Ru catalyst, Aryl Halide | Polysubstituted biaryls |
| -CN (Nitrile Group) | Catalytic Hydrolysis/Reduction | Nitrilase enzyme or Metal catalyst (e.g., Ni, Pt) with H₂ | Carboxylic acids, amides, or benzylamines |
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for reaction discovery and molecular design. For this compound, advanced computational modeling represents a significant area for future exploration.
Density Functional Theory (DFT) will be instrumental in elucidating the mechanisms of catalytic reactions involving this substrate. nih.gov By modeling transition states and reaction intermediates, researchers can understand the origins of regioselectivity, predict the most favorable reaction pathways, and rationally design more efficient catalysts. For example, computation can predict whether a given cross-coupling catalyst is more likely to undergo oxidative addition at the C-Br bond versus a C-H bond.
Table 3: Applications of Computational Modeling
| Computational Method | Application Area | Predicted Outcome/Property |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, catalyst-substrate interactions |
| Quantum Mechanics (QM) | Reactivity Prediction | Electron density maps, molecular orbital energies, atomic charges |
| Machine Learning (ML) Models | Regioselectivity Prediction | Likely site of functionalization in electrophilic or radical reactions |
| Quantitative Structure-Activity Relationship (QSAR) | Property Design | Biological activity, toxicity, lipophilicity of derivatives |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The fine chemical and pharmaceutical industries are increasingly shifting from traditional batch manufacturing to continuous flow processes. mitsui.com This paradigm offers significant advantages in terms of safety, consistency, efficiency, and scalability. chemicalindustryjournal.co.uklonza.com Future research will undoubtedly focus on adapting the synthesis and functionalization of this compound to flow chemistry platforms.
Many reactions used to produce highly functionalized aromatics involve hazardous reagents (e.g., strong acids, nitrating agents), high pressures, or exothermic events. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters, minimizing risks associated with thermal runaways or the handling of unstable intermediates. nih.gov This is particularly relevant for nitration, halogenation, or diazotization reactions that could feature in a synthetic route. contractpharma.com
Multi-step syntheses can be streamlined by telescoping several reactions into a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com Future work will involve designing integrated flow systems that combine synthesis, in-line purification, and real-time analysis for the on-demand production of this key intermediate and its derivatives.
Table 4: Batch vs. Continuous Flow Processing
| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Heat Transfer | Often inefficient, risk of local hotspots | Excellent, precise temperature control |
| Scalability | Challenging, often requires re-optimization | Simpler, achieved by running the process for longer |
| Process Control | Difficult to monitor and control uniformly | Precise control over residence time, stoichiometry, and temperature |
Design of Next-Generation Sustainable Chemical Transformations
The ultimate future direction lies in the holistic design of sustainable chemical transformations that consider the entire lifecycle of the compound. This integrates the principles of atom economy, catalysis, and process engineering with a broader commitment to environmental stewardship. globalchemlab.org
A key focus will be the replacement of conventional volatile organic compounds (VOCs) with greener solvents. neuroquantology.com Research into the use of bio-based solvents, supercritical fluids (like CO₂), or even water as the reaction medium will be crucial. researchgate.netnih.gov The development of recyclable catalysts, whether heterogeneous catalysts that can be easily filtered off or homogeneous catalysts designed for recovery, will be essential to minimize waste, particularly of precious metals. nih.gov
Furthermore, biocatalysis offers a powerful platform for sustainable transformations. uva.nl The use of enzymes like nitrilases to hydrolyze the nitrile group to an amide or carboxylic acid can proceed under exceptionally mild conditions, avoiding the harsh acidic or basic hydrolysis common in traditional synthesis. nih.govjournals.co.za As our ability to engineer enzymes grows, bespoke biocatalysts could be developed for various transformations on the this compound scaffold, leading to highly efficient and environmentally benign manufacturing processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
